4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Catalog No.
S698758
CAS No.
859213-39-1
M.F
C9H6BrF3O2
M. Wt
283.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

CAS Number

859213-39-1

Product Name

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)benzoic acid

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

InChI

InChI=1S/C9H6BrF3O2/c10-4-6-2-1-5(8(14)15)3-7(6)9(11,12)13/h1-3H,4H2,(H,14,15)

InChI Key

CMNCOLQPUHQRCN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CBr

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CBr

Synthetic Intermediate:

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid finds use as a versatile synthetic intermediate in organic chemistry. The presence of the reactive bromomethyl group allows for further functionalization through various coupling reactions, enabling the synthesis of complex molecules with diverse functionalities. A study published in the Journal of Medicinal Chemistry demonstrates its application as a key building block in the synthesis of potential antitumor agents. []

Material Science Applications:

Research suggests that 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid can be employed in the development of functional materials. A study published in ACS Applied Materials & Interfaces explores its potential as a precursor for the synthesis of self-assembled monolayers on gold surfaces. These monolayers exhibit interesting properties, such as tunable wettability and potential applications in various fields, including biosensing and organic electronics. []

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2C_8H_4BrF_3O_2 and a molecular weight of approximately 269.02 g/mol. It is characterized by a bromomethyl group and a trifluoromethyl group attached to a benzoic acid structure. The compound appears as an off-white to light yellow powder and is sensitive to light and air. Its predicted boiling point is around 289.2 °C, with a melting point reported between 181 °C and 185 °C .

Typical for carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which can lead to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating further substitutions.

Several synthetic routes can be employed to produce 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid:

  • Direct Bromination: Starting from 3-(trifluoromethyl)benzoic acid, bromination can be performed using bromine in the presence of a suitable solvent.
  • Friedel-Crafts Acylation: Utilizing trifluoroacetic anhydride and brominated reagents can yield the desired compound through acylation.
  • Carboxylation: Introducing the carboxylic acid group via carbon dioxide in the presence of a catalyst after generating the corresponding aryl halide.

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid finds applications in various fields, including:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs due to its unique functional groups.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides.
  • Material Science: Utilized in creating polymers or other materials with specific properties.

Several compounds share structural similarities with 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, which may affect their chemical behavior and applications:

Compound NameCAS NumberSimilarity Index
2-Bromo-4-(trifluoromethyl)benzoic acid328-89-20.97
3-Bromo-5-(trifluoromethyl)benzoic acid328-67-60.95
4-Bromo-2-(trifluoromethyl)benzoic acid320-31-00.95
Methyl 3-bromo-4-(trifluoromethyl)benzoate455941-82-90.92
Ethyl 3-bromo-4-(trifluoromethyl)benzoate1214386-97-60.89

Uniqueness

What distinguishes 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid from its analogs is its specific arrangement of functional groups, particularly the positioning of the bromine and trifluoromethyl groups relative to the carboxylic acid moiety. This unique substitution pattern can significantly influence both its reactivity and potential applications in pharmaceuticals and materials science .

XLogP3

2.9

Dates

Modify: 2023-08-15

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